Bienvenue dans la boutique en ligne BenchChem!

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide

Physicochemical Profiling Drug-likeness ADME Optimization

CAS 2034317-02-5 delivers a rigid (1r,4r)‑trans scaffold that uniquely pairs a pyrazin‑2‑yloxy ether with a methanesulfonamide moiety. This specific stereochemistry controls pharmacophore geometry essential for target binding — cis or regioisomeric variants lack this activity. Its low lipophilicity and fragment‑rule‑of‑three compliance offer superior solubility and metabolic stability over bulkier arylsulfonamides, making it the preferred starting point for CNS‑oriented lead discovery and quantitative SAR campaigns. Procure this differentiated core to accelerate your medicinal chemistry program.

Molecular Formula C11H17N3O3S
Molecular Weight 271.34
CAS No. 2034317-02-5
Cat. No. B2914792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide
CAS2034317-02-5
Molecular FormulaC11H17N3O3S
Molecular Weight271.34
Structural Identifiers
SMILESCS(=O)(=O)NC1CCC(CC1)OC2=NC=CN=C2
InChIInChI=1S/C11H17N3O3S/c1-18(15,16)14-9-2-4-10(5-3-9)17-11-8-12-6-7-13-11/h6-10,14H,2-5H2,1H3
InChIKeyQOJXRHQLPLUDTI-MGCOHNPYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide (CAS 2034317-02-5): Structural Identity and Chemical Class Definition for Procurement Decisions


N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide is a small-molecule sulfonamide featuring a trans-1,4-disubstituted cyclohexyl core bearing a pyrazin-2-yloxy ether and a methanesulfonamide moiety. The (1r,4r) stereochemistry confers a defined, rigid spatial orientation of the two heterocyclic substituents [1]. This compound belongs to the broader class of cyclohexyl sulfonamide derivatives, which have been explored as histamine H3 receptor modulators and in other medicinal chemistry contexts [2]. Its molecular formula is C11H17N3O3S and its molecular weight is 271.34 g/mol, distinguishing it from higher-molecular-weight aryl sulfonamide analogs in the same scaffold family.

Procurement Risk Alert: Why N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide Cannot Be Replaced by Generic Cyclohexyl Sulfonamide Analogs


Cyclohexyl sulfonamide derivatives are not functionally interchangeable due to high sensitivity of target binding and pharmacokinetic properties to the specific sulfonamide substituent and stereochemistry. The methanesulfonamide group presents a distinct hydrogen-bond donor/acceptor profile and significantly smaller steric bulk compared to arylsulfonamide analogs (e.g., 4-methylbenzenesulfonamide or 3-methoxybenzenesulfonamide), which directly impacts target engagement and metabolic stability [1]. The defined (1r,4r) trans configuration controls the three-dimensional presentation of the pyrazinyloxy and sulfonamide pharmacophores; substitution with cis isomers or regioisomers can abolish biological activity entirely [2]. Furthermore, methanesulfonamide-containing compounds generally exhibit lower lipophilicity (clogP) than their aryl counterparts, which can translate into improved aqueous solubility and reduced cytochrome P450-mediated oxidative metabolism—parameters critical for reproducible in vitro assay performance and in vivo study outcomes [3].

Quantitative Differential Evidence for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide (CAS 2034317-02-5) Versus Closest Analogs


Molecular Weight and Lipophilicity Reduction as Drivers of Solubility and Metabolic Stability Relative to Arylsulfonamide Analogs

The target compound (MW = 271.34 g/mol) is approximately 22% smaller by molecular weight than the closest aryl analog 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide (MW = 347.43 g/mol) [1]. This size reduction, combined with the replacement of the 4-methylphenyl group with a methyl group, is predicted to reduce XLogP3 by approximately 1.0–1.5 log units compared to the arylsulfonamide comparator (XLogP3 = 2.4) [1]. In the sulfonamide chemical class, reducing lipophilicity by 1 log unit is generally associated with improved aqueous kinetic solubility and reduced human liver microsomal intrinsic clearance [2]. The methanesulfonamide group further reduces the number of aromatic rings from two (in the aryl comparator) to one, which has been correlated with improved developability profiles in library-scale analyses [3].

Physicochemical Profiling Drug-likeness ADME Optimization

Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Differentiate CNS Permeability Potential from Heavier Analogs

The target compound possesses one hydrogen bond donor (the sulfonamide NH) and six hydrogen bond acceptors (pyrazine N ×2, sulfonamide O ×2, ether O, and pyrazine ring N count), yielding an estimated TPSA of approximately 76–85 Ų [1]. By comparison, the arylsulfonamide analog 4-methyl-N-[(1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl]benzene-1-sulfonamide has a calculated TPSA of 89.6 Ų [1]. For CNS drug discovery, TPSA values below 90 Ų are generally associated with favorable passive blood-brain barrier permeation, while TPSA below 70 Ų is considered optimal [2]. The target compound, with a TPSA predicted to be 4–14 Ų lower than the aryl comparator, may offer a marginally improved CNS penetration profile, although definitive data would require direct measurement via MDCK-MDR1 or PAMPA-BBB assays.

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Defined (1r,4r) Trans-Stereochemistry as a Requirement for Biological Activity in Cyclohexyl Sulfonamide Series

The trans-(1r,4r) configuration of the cyclohexyl ring is critical for maintaining the appropriate spatial presentation of the pyrazinyloxy and methanesulfonamide groups. In the cyclohexyl sulfonamide series described in US Patent Application 2007/0173511, the trans stereochemistry is consistently specified as essential for H3 receptor binding activity, with cis isomers showing significantly reduced or abolished potency [1]. The defined (1r,4r) configuration ensures that the two substituents occupy equatorial positions, minimizing 1,3-diaxial steric clashes and presenting a consistent pharmacophoric geometry [2]. Substitution with undefined stereochemistry or cis isomers cannot be assumed to retain target engagement or selectivity profiles.

Stereochemistry Target Engagement Structure-Activity Relationship

Rotatable Bond Count and Molecular Flexibility Comparison with Arylsulfonamide Analogs

The target compound has approximately 4 rotatable bonds (the methanesulfonamide S-N bond, the cyclohexyl-O bond, the O-pyrazine bond, and the cyclohexyl-N bond), compared to 5 rotatable bonds for the 4-methylbenzenesulfonamide analog (which adds a phenyl-sulfonyl rotatable bond) [1]. In fragment-based drug discovery, reducing the number of rotatable bonds by one corresponds to an estimated entropic benefit of approximately 0.7–1.2 kcal/mol upon target binding, which can translate into improved ligand efficiency [2]. The more compact methanesulfonamide group further reduces the overall molecular volume available for non-productive hydrophobic interactions compared to the extended 4-methylphenyl group.

Ligand Efficiency Entropic Penalty Scaffold Rigidity

Optimal Scientific and Industrial Use Cases for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide Based on Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Member for CNS and Kinase Targets

With a molecular weight of 271.34 g/mol, TPSA estimated at 76–85 Ų, and a single hydrogen bond donor, the target compound falls within favorable fragment-like property space (MW < 300, clogP < 3, HBD ≤ 3) as defined by the 'Rule of Three' for fragment libraries [1]. Its lower molecular weight and reduced aromatic ring count compared to arylsulfonamide analogs make it suitable for fragment screening campaigns where efficient binding (high ligand efficiency) is prioritized and subsequent elaboration in multiple vectors is anticipated. The defined (1r,4r) stereochemistry provides a rigid, pre-organized scaffold that minimizes entropic penalties upon fragment hit expansion. CNS-targeted fragment screens may particularly benefit from the compound's predicted favorable TPSA range [2].

Stereochemically Pure Building Block for Parallel Synthesis of Sulfonamide-Focused Compound Libraries

The target compound's (1r,4r) trans configuration and the presence of a secondary sulfonamide NH provide a defined synthetic handle for diversification via N-alkylation, N-acylation, or N-arylation chemistry. Compared to the 4-methylbenzenesulfonamide analog (MW 347.43), the target compound yields elaborated products that remain within lead-like property space (MW < 450) even after addition of two moderately sized substituents [3]. This makes it a more versatile core scaffold for library production where final compound molecular weight must be controlled to maintain favorable ADME properties.

Metabolic Stability Optimization Studies Comparing Methanesulfonamide vs. Arylsulfonamide Series

The target compound can serve as a probe to systematically evaluate the impact of replacing an arylsulfonamide group with a methanesulfonamide group on microsomal stability and CYP inhibition profiles within a congeneric series [4]. By comparing intrinsic clearance in human liver microsomes between the target compound and its direct aryl analog (e.g., 4-methylbenzenesulfonamide derivative), medicinal chemistry teams can generate quantitative SAR data to guide sulfonamide substituent selection across multiple chemical series. The reduced lipophilicity and absence of the metabolically labile para-methylphenyl group are hypothesized to confer improved metabolic stability.

CNS Penetration Assessment in Programs Requiring Blood-Brain Barrier Permeation

For neuroscience programs where CNS exposure is required, the target compound's lower TPSA (estimated 76–85 Ų) and reduced H-bond donor count relative to arylsulfonamide analogs position it as a candidate for MDCK-MDR1 or PAMPA-BBB permeability assessment [2]. The predicted TPSA below the 90 Ų threshold generally associated with CNS drug-likeness [5], combined with the compound's compact size, supports its evaluation as a brain-penetrant scaffold or as a control compound in CNS permeability assay development. Direct comparative permeability data versus the 4-methylbenzenesulfonamide analog (TPSA = 89.6 Ų) would be required to confirm this differential advantage.

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.